molecular formula C11H13N5 B14647491 N-(4,5-Dihydro-1H-imidazol-2-yl)-5-methyl-1H-indazol-4-amine CAS No. 54768-42-2

N-(4,5-Dihydro-1H-imidazol-2-yl)-5-methyl-1H-indazol-4-amine

Cat. No.: B14647491
CAS No.: 54768-42-2
M. Wt: 215.25 g/mol
InChI Key: UXIRCKONXLQBFH-UHFFFAOYSA-N
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Description

N-(4,5-Dihydro-1H-imidazol-2-yl)-5-methyl-1H-indazol-4-amine is a compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their versatile biological and pharmacological activities, making them significant in various fields such as medicine, synthetic chemistry, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-Dihydro-1H-imidazol-2-yl)-5-methyl-1H-indazol-4-amine typically involves multicomponent reactions. Common methods include condensation, ring cyclization, and oxidation conversion. Catalysts and diverse conditions are often employed to optimize synthetic efficiency .

Industrial Production Methods: Industrial production methods for imidazole derivatives often involve the use of green chemistry and organometallic catalysis. These methods aim to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: N-(4,5-Dihydro-1H-imidazol-2-yl)-5-methyl-1H-indazol-4-amine undergoes various types of reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to achieve desired properties and functionalities .

Common Reagents and Conditions: Common reagents used in these reactions include ammonium acetate, aldehydes, and anilines. The reactions are often conducted under solvent-based conditions or using efficient green methods .

Major Products Formed: The major products formed from these reactions include substituted imidazoles, which have significant biological and pharmacological activities .

Scientific Research Applications

N-(4,5-Dihydro-1H-imidazol-2-yl)-5-methyl-1H-indazol-4-amine has a wide range of scientific research applications. It is used in the synthesis of biologically active molecules, such as anticancer, anti-inflammatory, antimicrobial, and antiviral drugs. The compound also finds applications in the development of enzyme inhibitors and selective plant growth regulators .

Mechanism of Action

The mechanism of action of N-(4,5-Dihydro-1H-imidazol-2-yl)-5-methyl-1H-indazol-4-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, thereby modulating their activity. This interaction is crucial for its biological and pharmacological effects .

Properties

CAS No.

54768-42-2

Molecular Formula

C11H13N5

Molecular Weight

215.25 g/mol

IUPAC Name

N-(4,5-dihydro-1H-imidazol-2-yl)-5-methyl-1H-indazol-4-amine

InChI

InChI=1S/C11H13N5/c1-7-2-3-9-8(6-14-16-9)10(7)15-11-12-4-5-13-11/h2-3,6H,4-5H2,1H3,(H,14,16)(H2,12,13,15)

InChI Key

UXIRCKONXLQBFH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)NN=C2)NC3=NCCN3

Origin of Product

United States

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